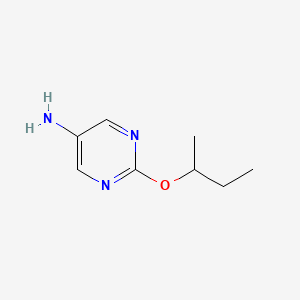

2-(butan-2-yloxy)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxypyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-6(2)12-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFABTLAHDYPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=NC=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 2 Butan 2 Yloxy Pyrimidin 5 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the context of 2-(butan-2-yloxy)pyrimidin-5-amine and its analogs, ¹H NMR spectra reveal characteristic signals for the protons on the pyrimidine (B1678525) ring, the butoxy group, and the amine group. For instance, the protons on the pyrimidine ring typically appear as distinct signals in the aromatic region of the spectrum. The protons of the butoxy group exhibit specific splitting patterns depending on their neighboring protons. For example, the methyl protons of the butoxy group would appear as a triplet, while the methylene (B1212753) protons would show a more complex multiplet pattern. The amine protons often appear as a broad singlet. ajol.info

Table 1: Representative ¹H NMR Data for 2-Aminopyrimidine (B69317) Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

| 4,6-diphenyl-pyrimidin-2-ylamine | - | 4.47 – 5.31 (br s, 2H, NH₂) |

| 4-(4-nitro-phenyl)-6-phenylpyrimidin-2-ylamine | - | 4.47 – 5.31 (br s, 2H, NH₂) |

| 4-phenyl-6-(3,4,5-trimethoxy-phenyl)pyrimidin-2-ylamine | - | 4.47 – 5.31 (br s, 2H, NH₂) |

| 4-(4-nitro-phenyl)-3-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine | - | 4.47 – 5.31 (br s, 2H, NH₂) |

This table is generated based on data from similar structures and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, characteristic peaks would be observed for the carbon atoms of the pyrimidine ring and the butoxy side chain. The carbons of the pyrimidine ring typically resonate at lower field (higher ppm values) compared to the aliphatic carbons of the butoxy group. ajol.info For example, in related 2-aminopyrimidine compounds, the C2 and C5 carbons of the pyrimidine ring have been observed to resonate at approximately 163.03 ppm and 105.34 ppm, respectively. ajol.info

Table 2: Representative ¹³C NMR Data for 2-Aminopyrimidine Analogs

| Compound | Solvent | Characteristic Chemical Shifts (δ, ppm) |

| 4,6-diphenyl-pyrimidin-2-ylamine | - | 163.03 (C2), 105.34 (C5) |

| 4-(4-nitro-phenyl)-6-phenylpyrimidin-2-ylamine | - | 163.03 (C2), 105.34 (C5) |

| 4-phenyl-6-(3,4,5-trimethoxy-phenyl)pyrimidin-2-ylamine | - | 163.03 (C2), 105.34 (C5) |

| 4-(4-nitro-phenyl)-3-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine | - | 163.03 (C2), 105.34 (C5) |

This table is generated based on data from similar structures and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether linkage, and the C=N and C=C bonds of the pyrimidine ring. Primary amines typically exhibit two N-H stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-O stretching vibration of the ether group would likely appear in the range of 1000-1300 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. For example, in related 2-aminopyrimidine derivatives, characteristic N-H stretching bands have been observed between 3300 cm⁻¹ and 3500 cm⁻¹. ajol.info

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. bldpharm.com Additionally, fragmentation of the molecule would lead to the formation of characteristic fragment ions, providing further structural information. For instance, cleavage of the butoxy group could be a prominent fragmentation pathway. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

Computational Chemistry and Molecular Modeling of 2 Butan 2 Yloxy Pyrimidin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT studies on pyrimidine (B1678525) derivatives are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. acs.org For 2-(butan-2-yloxy)pyrimidin-5-amine, DFT calculations, often using a basis set like B3LYP/6-311G++, would be the first step in a computational analysis. irjweb.com These calculations provide the optimized 3D structure, bond lengths, and bond angles.

Quantum chemical computations have been shown to be compatible with observed antiproliferative properties in studies of other fused pyrimidine derivatives. acs.org The theoretical analysis of pharmaceutically important heterocyclic molecules often begins with DFT to understand their optimized geometry and electronic characteristics. irjweb.com

| Parameter | Typical Calculated Value | Method/Basis Set |

| Total Energy | Varies (Hartrees) | DFT/B3LYP/6-311G++ |

| Dipole Moment | ~2-5 Debye | DFT/B3LYP/6-311G++ |

| C-N Bond Length (pyrimidine ring) | ~1.34 Å | DFT/B3LYP/6-311G++ |

| C-O Bond Length (ether linkage) | ~1.36 Å | DFT/B3LYP/6-311G++ |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's surface, where different colors represent different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are typically found around electronegative atoms. For this compound, these regions would be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the butoxy group. nih.gov

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms, such as the amine group (NH2). nih.gov

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which is vital for ligand-receptor binding. nih.gov

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. irjweb.com In this compound, the HOMO is likely distributed over the electron-rich pyrimidine ring and the amino group.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy signifies a better electron acceptor. irjweb.com The LUMO is typically located over the pyrimidine ring.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netlibretexts.org Conversely, a small gap suggests the molecule is more reactive. irjweb.com

The study of frontier orbital energies can provide useful information about the biological mechanism of action for a compound. researchgate.net

Table 2: Illustrative FMO Data for Pyrimidine Derivatives (Note: Values are representative and sourced from studies on various pyrimidine derivatives.)

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Pyrazolo[1,5-a]pyrimidine derivative | - | - | ~4-5 | nih.gov |

| Chromeno[2,3-d]pyrimidine derivative | - | - | ~3.5-4.0 | acs.org |

While FMO theory provides a general picture of reactivity, Fukui functions and other local reactivity descriptors offer a more detailed, atom-specific view. These descriptors are derived from the change in electron density as the number of electrons in the system changes. They help to pinpoint the exact atoms within a molecule that are most likely to participate in a chemical reaction. This analysis can distinguish the reactivity of the different nitrogen atoms in the pyrimidine ring or the amine group, providing a more nuanced understanding than MEP analysis alone.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on static, gas-phase molecules at zero Kelvin, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, at a given temperature and in a specific environment (like water). nih.gov

For a flexible molecule like this compound, which has a rotatable butoxy group, MD simulations are essential for:

Conformational Analysis : Exploring the different shapes (conformations) the molecule can adopt and determining which are the most stable and frequently occurring.

Solvation Effects : Simulating how the molecule interacts with solvent molecules (e.g., water). This reveals how the solvent affects the molecule's conformation and how the molecule is stabilized by its environment.

Ligand-Protein Dynamics : When docked into a protein, MD simulations can assess the stability of the binding pose and the dynamics of the interactions over time. nih.gov This provides a more realistic view of the binding event than static docking alone. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

In a typical docking study involving this compound, the molecule would be docked into the active site of a relevant protein target. The process involves:

Preparation : Obtaining the 3D structures of the ligand (optimized via DFT) and the protein (usually from a database like the Protein Data Bank).

Docking Simulation : A scoring algorithm places the ligand in various positions and orientations within the protein's binding site and calculates a binding affinity or score for each pose. aip.org Lower binding energy values typically indicate a more favorable and stable interaction. aip.org

Analysis : The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. aip.orgnih.gov

Numerous studies have used molecular docking to evaluate pyrimidine derivatives as potential inhibitors for targets like dihydrofolate reductase (DHFR) and various kinases. nih.govnih.govaip.org

Table 3: Example Molecular Docking Results for Pyrimidine Derivatives Against Various Protein Targets

| Pyrimidine Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Source |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | DHFR | -6.60 | Not specified | aip.org |

| Pyrazolo-pyrimidinone 5h | EGFR (1M17) | - | MET-A-769, PHE-A-699 | nih.gov |

| Compound 7c | DHFR | - | Not specified | nih.gov |

| Thiopyrano[2,3-b]quinoline derivative | CB1a (2IGR) | -6.1 | LYS-16, LYS-26, PHE-15 | nih.gov |

In Silico Prediction of Reaction Pathways and Mechanistic Insights

The prediction of reaction pathways and the elucidation of reaction mechanisms through computational methods are cornerstones of modern organic chemistry. For a molecule like this compound, these studies can pre-emptively map out synthetic routes, identify potential byproducts, and explain observed reactivity. Methodologies such as Density Functional Theory (DFT) are particularly powerful for these investigations. researchgate.netjchemrev.comresearchgate.netresearchgate.netbohrium.comresearchgate.net

Detailed research into related pyrimidine structures demonstrates how these computational tools are applied. For instance, DFT calculations have been successfully used to compare different plausible mechanistic routes for the formation of pyrazolo[3,4-d]pyrimidine-4-amines. researchgate.net In one such study, two potential pathways were modeled, with the calculations indicating that the route involving nucleophilic attack on a cyano group was more energetically favorable than a pathway involving a Dimroth rearrangement. researchgate.net This type of analysis is directly applicable to predicting how this compound might be synthesized or how it might react further.

A key area of investigation for substituted pyrimidines is their behavior in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net Computational studies have provided profound insights into why, for example, an alkoxy group might be displaced in preference to a halogen on a nitro-activated pyrimidine ring, a phenomenon that might seem counterintuitive at first glance. researchgate.net These studies often reveal the crucial role of pre-reactive molecular complexes and the relative energy barriers of transition states, which dictate the final product. researchgate.net For this compound, similar computational models could predict its reactivity with various nucleophiles, shedding light on which positions on the pyrimidine ring are most susceptible to attack and the energetics of displacing the butoxy group versus substitution at other positions.

The following table illustrates the hypothetical kind of data that could be generated from a DFT study on a potential reaction of this compound, such as an amination reaction. The data is for illustrative purposes only and is not based on published experimental results for this specific compound.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Pathway A: Step 1 | Formation of Meisenheimer Complex | 12.5 | -5.2 |

| Pathway A: Step 2 | Expulsion of Leaving Group | 8.9 | -10.1 |

| Pathway B: Step 1 | Formation of Alternative Intermediate | 18.2 | 2.1 |

| Pathway B: Step 2 | Rearrangement and Expulsion | 15.4 | -12.3 |

Furthermore, computational models can investigate the electronic structure of the molecule, providing insights into frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps. researchgate.netresearchgate.net This information helps to identify the most nucleophilic and electrophilic sites within this compound, thereby predicting its reactivity in various chemical environments. For instance, studies on other pyrimidine derivatives have used these methods to correlate molecular parameters with observed biological or chemical activity. uobasrah.edu.iq

Structure Activity Relationship Sar Investigations of Pyrimidine Derivatives

Impact of Alkoxy Substitution at C-2 on the Activity Profile of Pyrimidine (B1678525) Derivatives

The nature of the substituent at the C-2 position of the pyrimidine ring plays a pivotal role in modulating the biological activity of its derivatives. The introduction of an alkoxy group, such as the butan-2-yloxy group in the title compound, can significantly influence the compound's physicochemical properties, including its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Stereochemical Effects of the Butan-2-yloxy Moiety

The butan-2-yloxy group in 2-(butan-2-yloxy)pyrimidin-5-amine introduces a chiral center, resulting in the existence of (R) and (S) stereoisomers. The spatial arrangement of the atoms in these isomers can lead to differential interactions with biological targets, such as enzymes and receptors. This stereoselectivity is a well-documented phenomenon in medicinal chemistry, where one enantiomer often exhibits significantly higher potency than the other. For instance, studies on other chiral molecules have demonstrated that only a specific stereoisomer is capable of key interactions, such as blocking phosphorylation events in kinases. frontiersin.org The differential binding affinity of stereoisomers can be attributed to the specific three-dimensional architecture of the target's binding site, which may accommodate one enantiomer more favorably than the other.

A hypothetical representation of how the (R) and (S) isomers of this compound might interact differently with a target protein is shown below.

| Isomer | Potential Interaction | Implication for Activity |

| (R)-2-(butan-2-yloxy)pyrimidin-5-amine | Forms a key hydrogen bond with a specific amino acid residue in the binding pocket. | Higher biological activity. |

| (S)-2-(butan-2-yloxy)pyrimidin-5-amine | Experiences steric hindrance with the same amino acid residue, preventing optimal binding. | Lower or no biological activity. |

Role of the Amine Functionality at C-5 in Modulating Pyrimidine Derivative Activity

The amine group at the C-5 position of the pyrimidine ring is another critical determinant of biological activity. This group can act as a hydrogen bond donor and/or acceptor, facilitating crucial interactions with the amino acid residues of a target protein. The basicity of the amine can also be important for forming salt bridges or participating in other electrostatic interactions.

The position and substitution of the amino group can drastically alter the activity and selectivity of pyrimidine derivatives. For example, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the presence of a methylamino group at the C-2 position was found to confer high affinity and selectivity for the A1 adenosine (B11128) receptor. nih.gov Furthermore, the amino group can influence the electronic properties of the pyrimidine ring, which in turn can affect its reactivity and interaction with biological macromolecules. Studies on amino derivatives of diaryl pyrimidines have highlighted the importance of amino groups in the inhibition of inflammatory mediators. mdpi.com

Influence of Substituents on the Pyrimidine Ring Core in SAR Studies

The substitution pattern on the pyrimidine ring can have a profound effect on the molecule's properties. For instance, the introduction of different aryl groups at positions 4 and 6 of a pyrimidine core has been shown to significantly impact the selectivity profile of the resulting compounds. nih.gov The nature and position of these substituents can influence the molecule's conformation, lipophilicity, and electronic distribution, all of which are key factors in determining its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective drugs.

Several QSAR studies have been performed on pyrimidine derivatives, highlighting the importance of various physicochemical properties. nih.gov These studies often reveal that a combination of electronic, steric, and hydrophobic parameters governs the biological activity. For example, a QSAR analysis of VEGFR-2 inhibitors based on a pyrimidine scaffold indicated that a nonlinear neural network model could effectively predict pharmacological activity. nih.gov Such models can provide valuable insights into the structural requirements for optimal activity and can help in the rational design of novel pyrimidine-based therapeutic agents.

The table below illustrates a hypothetical QSAR model for a series of pyrimidine derivatives, indicating the contribution of different molecular descriptors to the biological activity.

| Descriptor | Coefficient | Implication for Activity |

| LogP (Lipophilicity) | +0.5 | Increased lipophilicity is favorable for activity. |

| Molecular Weight | -0.2 | Increased molecular size is detrimental to activity. |

| Dipole Moment | +0.8 | A higher dipole moment enhances activity. |

| Hydrogen Bond Donors | +1.2 | The presence of hydrogen bond donors is crucial for activity. |

Mechanistic Studies of Biological Interactions of 2 Butan 2 Yloxy Pyrimidin 5 Amine Analogs in Vitro

Enzyme Inhibition Kinetics and Mechanisms

Pyrimidine (B1678525) derivatives are a well-established class of compounds known to interact with a variety of enzymes, often acting as inhibitors. The nature of the substituents on the pyrimidine ring plays a critical role in determining both the potency and selectivity of this inhibition.

Investigation of Specific Enzyme Targets (e.g., kinases, reductases, hydrolases)

Research has identified several enzyme classes as targets for pyrimidine-based compounds, including kinases and hydrolases.

Kinases: A significant body of research has focused on 2,4,5-trisubstituted pyrimidine compounds as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. cardiff.ac.uk Analogs have also been developed as inhibitors of other kinases, such as Polo-like kinase 4 (PLK4), which is critically involved in centriole duplication during cell division. The mitotic kinase Nek2 has also been identified as a target for structurally related aminopyrazine inhibitors. nih.gov The selectivity of these compounds against different kinases, such as CDK2 and Plk1, is a key area of investigation, with minor structural modifications often leading to substantial changes in the selectivity profile. cardiff.ac.uknih.gov

Hydrolases: Certain pyrimidine derivatives have been noted for their anti-inflammatory properties, which are linked to the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are central to the inflammatory pathway.

Elucidation of Inhibitory Mechanisms and Binding Modes

The inhibitory action of these pyrimidine analogs is achieved through specific binding interactions within the enzyme's active site or allosteric sites.

Binding to Kinases: For CDK9 inhibitors, structure-activity relationship (SAR) studies have shown that substituents at the C-5 position of the pyrimidine ring significantly influence both potency and selectivity. cardiff.ac.uk The electronic properties of groups at this position (e.g., chloro, bromo, methyl) are thought to be a primary reason for the observed differences in selectivity profiles. cardiff.ac.uk For instance, replacing a methyl group with a trifluoromethyl group at the C-5 position can decrease potency against both CDK9 and cancer cell lines. cardiff.ac.uk Docking studies and co-crystal structures reveal that these inhibitors often bind in the ATP-binding pocket. In the case of Nek2 inhibitors, binding has been observed to an unusual inactive "Tyr-down" conformation of the kinase, a finding that is highly relevant for inhibitor design. nih.gov The significant inhibition of the enzyme's autophosphorylation confirms this mechanistic relevance. nih.gov

Mechanism of Action: The inhibition of enzymes like PLK4 by pyrimidine derivatives disrupts critical cellular processes. By inhibiting PLK4, these compounds interfere with centriole duplication, which can lead to cell cycle arrest and apoptosis in cancer cells. This is further supported by observations of reduced phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle.

Below is a data table summarizing the kinase inhibition profile for a series of 2,4,5-trisubstituted pyrimidine analogs targeting CDK9.

Table 1: Kinase Inhibition Data for C5-Substituted Pyrimidine Analogs This is an interactive table. You can sort and filter the data by clicking on the headers.

| Compound ID | C5-Substituent | R4-Substituent | CDK9 Kᵢ (nM) | CDK9/CDK2 Selectivity (fold) |

|---|---|---|---|---|

| 30c | Chloro (Cl) | - | - | ~16 |

| 30f | Methyl (CH₃) | - | - | - |

| 30h | Methyl (CH₃) | Piperazine | - | ~90 |

| 30i | Methyl (CH₃) | N-Methylpiperazine | 20 | 28 |

| 30j | Methyl (CH₃) | N-Methylsulfonylpiperazine | - | ~12 |

| 30n | Trifluoromethyl (CF₃) | - | - | 10-40 |

| 30o | Trifluoromethyl (CF₃) | - | - | 10-40 |

| 30q | Bromo (Br) | - | - | ~16 |

Data sourced from reference cardiff.ac.uk. A hyphen (-) indicates that a specific value was mentioned as being studied but not explicitly quantified in the provided text.

Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, ion channels)

Beyond enzyme inhibition, pyrimidine derivatives interact with transmembrane proteins such as ion channels and G-protein coupled receptors (GPCRs), modulating their activity.

Ion Channels: Pyridinyl-pyrimidine derivatives have been identified as modulators of potassium channels. google.com Specifically, 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs have been developed as inhibitors of SLACK (KCNT1) sodium-activated potassium channels. nih.gov Gain-of-function mutations in the KCNT1 gene are linked to severe epileptic disorders, making its inhibitors a compelling therapeutic strategy. nih.gov The regulation of various ion channels can also be indirectly influenced by pyrimidine nucleotides, which act as ligands or as substrates for accessory subunits that modify channel gating. nih.gov

G-Protein Coupled Receptors (GPCRs): The pyrimidine scaffold is present in molecules that target several GPCRs. These receptors are a large family of transmembrane proteins that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.org

Purinergic Receptors: Pyrimidine derivatives can act as allosteric modulators of purine (B94841) and pyrimidine receptors, such as the A₁ and A₃ adenosine (B11128) receptors and P2Y receptors. nih.govnih.gov The P2Y12 receptor, found on microglia in the central nervous system, has emerged as a significant target. acs.org Its expression levels change during microglia activation, making it a biomarker for neuroinflammation. acs.org

Serotonin (B10506) Receptors: Analogs based on the structure of Pimavanserin (B1677881) have been developed as potent inverse agonists of the serotonin 5-HT₂A receptor. nih.gov An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.

Biochemical Pathway Modulation by Pyrimidine Derivatives

By interacting with specific enzymes and receptors, 2-(butan-2-yloxy)pyrimidin-5-amine analogs can modulate entire biochemical pathways.

Signaling Cascades: When pyrimidine derivatives bind to GPCRs, they influence major signal transduction pathways like the cAMP signal pathway and the phosphatidylinositol signal pathway. wikipedia.org For instance, inverse agonism at the 5-HT₂A receptor involves functional G protein coupling to initiate a response. nih.gov

Phosphorylation Pathways: The inhibition of kinases like Nek2 directly impacts phosphorylation cascades. Analogs have been shown to inhibit both the trans-autophosphorylation of the kinase and the subsequent phosphorylation of its substrates, effectively shutting down its signaling function. nih.gov

Neuroinflammatory Pathways: By targeting the P2Y12 receptor on microglia, pyrimidine analogs can modulate the cellular response to brain injury. acs.org The P2Y12 receptor detects extracellular nucleotides like ATP and ADP released from damaged cells, which initiates microglia activation. acs.org Down-regulation of this receptor is associated with the switch from an anti-inflammatory to a pro-inflammatory state. acs.org

Fibrosis Pathways: Some derivatives exhibit anti-fibrotic properties by inhibiting collagen expression in vitro, suggesting a modulatory effect on the biochemical pathways leading to the production of extracellular matrix proteins.

Cellular Mechanism of Action Investigations (In Vitro Models)

The effects of these compounds on molecular targets translate into observable actions at the cellular level, which are studied using various in vitro models.

Cytotoxicity in Cancer Cells: Analogs of this compound have demonstrated cytotoxic effects in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The underlying cellular mechanism often involves the induction of apoptosis and cell cycle arrest. This is consistent with the inhibition of key cell cycle kinases like PLK4.

Ion Channel Function Assays: The functional activity of pyrimidine analogs on ion channels is evaluated using techniques like whole-cell automated patch-clamp assays. nih.gov These experiments measure the flow of ions across the cell membrane in real-time, allowing for a precise characterization of a compound's inhibitory effect on channels like SLACK. nih.gov

Receptor Binding and Functional Assays: The interaction with specific receptors is confirmed through in vitro assays on cell lines engineered to express the target receptor. For example, the affinity of ligands for the A₃ adenosine receptor has been confirmed using radioligand competition assays. nih.gov Similarly, functional G protein coupling assays are employed to demonstrate that a compound acts as an inverse agonist at the 5-HT₂A receptor. nih.gov These studies have been used to screen novel pimavanserin analogs, with some showing higher potency than the parent drug. nih.gov

Future Directions and Emerging Research Opportunities for 2 Butan 2 Yloxy Pyrimidin 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-(butan-2-yloxy)pyrimidin-5-amine and related derivatives will increasingly focus on green and sustainable chemistry principles. benthamdirect.com Traditional methods for pyrimidine (B1678525) synthesis often rely on harsh conditions and hazardous reagents. acs.org Modern research is shifting towards more environmentally benign and efficient protocols.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions are highly efficient, allowing the assembly of complex molecules like pyrimidines from three or more starting materials in a single step. acs.orgmdpi.com An iridium-catalyzed MCR has been reported for the regioselective synthesis of pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. acs.orgnih.govbohrium.com This approach offers a sustainable route to highly substituted pyrimidines.

Green Solvents and Catalysts: The use of eco-friendly solvents like water or magnetized deionized water is gaining traction for pyrimidine synthesis, often eliminating the need for a catalyst. researchgate.net Research is also exploring the use of novel catalysts, such as copper-catalyzed tandem reactions and the application of β-cyclodextrin/H₂O systems, to improve yields and reduce environmental impact. mdpi.comresearchgate.net

Energy-Efficient Techniques: Methods like microwave-assisted synthesis are being employed to accelerate reaction times, improve yields, and simplify workups for pyrimidine derivatives, contributing to a more sustainable chemical process. mdpi.comresearchgate.net

| Synthetic Approach | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form the final product. | High atom economy, reduced waste, operational simplicity, rapid access to libraries. | Iridium-catalyzed synthesis from alcohols and amidines. acs.orgnih.govbohrium.com |

| Green Catalysis | Use of non-toxic, recyclable catalysts and environmentally benign solvents. | Reduced environmental impact, lower costs, improved safety. | Synthesis in magnetized deionized water without a catalyst. researchgate.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to heat reactions. | Dramatically reduced reaction times, higher yields, cleaner reactions. | MW-assisted synthesis of fluorinated coumarin–pyrimidine hybrids. mdpi.com |

Integration of Advanced Computational Approaches for Rational Design

Computational methods are indispensable tools for accelerating the drug discovery process by reducing costs and time. nih.govnih.gov For a molecule like this compound, these approaches can be used to predict its biological activities, optimize its structure for better efficacy and safety, and design novel analogs with enhanced properties.

Future computational research will likely involve:

Structure-Based Virtual Screening: Using the 3D structures of biological targets, large libraries of virtual compounds can be screened to identify potential binders. nih.govnih.gov This can help prioritize which derivatives of the core scaffold to synthesize.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can predict the potency of new, unsynthesized pyrimidine derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand binding stability and the mechanism of action at an atomic level. nih.gov

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the design phase, reducing the likelihood of late-stage failures. nih.govwjarr.com

| Computational Method | Application in Pyrimidine Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of pyrimidine derivatives to a target protein. | Identification of key binding interactions; rational design of more potent inhibitors. wjarr.comnih.gov |

| QSAR | Correlates structural features with biological activity to build predictive models. | Guidance for structural modifications to enhance activity. nih.gov |

| Molecular Dynamics | Simulates the movement of the pyrimidine-protein complex over time. | Assessment of binding stability and conformational changes. nih.gov |

| In Silico ADMET | Predicts pharmacokinetic and toxicity profiles from chemical structure. | Early identification of candidates with favorable drug-like properties. nih.gov |

Exploration of Unconventional Mechanistic Pathways in Biological Systems

The pyrimidine ring is a well-known pharmacophore found in drugs that target a wide range of biological pathways. researchgate.netjuniperpublishers.comnih.gov While many pyrimidine derivatives are known to act as inhibitors of protein kinases like Aurora kinase (AURK), Polo-like kinase (PLK), and Epidermal Growth Factor Receptor (EGFR), future research will likely delve into less conventional mechanisms. nih.govnih.govrsc.org

Emerging areas of mechanistic exploration include:

Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by interactions between proteins. Designing pyrimidine-based molecules that can disrupt these interactions represents a challenging but promising therapeutic strategy.

Modulating Nucleic Acid Functions: As fundamental components of DNA and RNA, pyrimidine analogs can be designed to interfere with nucleic acid replication, transcription, or translation in pathogenic organisms or cancer cells. nih.gov

Allosteric Modulation: Instead of competing with the natural substrate at the active site of an enzyme, allosteric modulators bind to a different site and alter the protein's conformation and activity. This can offer higher selectivity and a better safety profile.

| Biological Target Class | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| Protein Kinases (e.g., EGFR, AURK) | Competitive inhibition at the ATP-binding site. rsc.org | Anticancer therapies. nih.govnih.gov |

| Protein-Protein Interactions (e.g., TLR4 dimerization) | Disruption of protein complex formation. nih.gov | Anti-inflammatory, anticancer therapies. |

| Nucleic Acids (DNA/RNA) | Interference with replication, transcription, or repair. | Antiviral, antibacterial, anticancer agents. nih.gov |

| Enzymes (Allosteric Sites) | Binding to a secondary site to modulate enzyme activity. | Highly selective therapies with potentially fewer side effects. |

Design and Synthesis of Chemically Diverse Pyrimidine Scaffolds

To fully explore the therapeutic potential of the pyrimidine core, researchers are moving beyond simple, flat aromatic structures to create libraries of compounds with greater three-dimensional complexity and structural diversity. frontiersin.org This chemical diversity is crucial for identifying molecules that can interact with novel and challenging biological targets.

Strategies for achieving this include:

Privileged Substructure-based Diversity-Oriented Synthesis (pDOS): This approach uses the pyrimidine ring as a "privileged" starting point to construct a wide array of complex, polyheterocyclic frameworks, including macrocycles and bridged cyclic systems. frontiersin.orgresearchgate.net

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries containing billions of unique molecules, each tagged with a DNA barcode. acs.orgnih.gov This high-throughput method is highly effective for discovering novel hits against various protein targets. acs.org

Scaffold Hopping and Fusion: Creating hybrid molecules by fusing the pyrimidine ring with other pharmacologically relevant heterocycles (e.g., indazole, pyrazole) can lead to compounds with novel biological activities or improved properties. mdpi.com

| Diversification Strategy | Description | Primary Advantage |

|---|---|---|

| Diversity-Oriented Synthesis (pDOS) | Systematic creation of structurally diverse and complex molecules from a common starting material. | Exploration of novel chemical space and 3D structures. frontiersin.orgresearchgate.net |

| DNA-Encoded Libraries (DELs) | Synthesis of vast combinatorial libraries where each molecule is linked to a unique DNA tag for identification. | Ability to screen billions of compounds simultaneously in a cost-effective manner. acs.orgnih.gov |

| Fused Heterocycles | Combining the pyrimidine core with other heterocyclic rings. | Generation of novel pharmacophores with potentially synergistic or unique biological activities. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Pyrimidine Research

Future applications in pyrimidine research include:

Generative Chemistry: AI algorithms can design entirely new pyrimidine derivatives de novo that are optimized for specific properties, such as high potency against a target and good synthesizability. technologynetworks.com

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and ADMET profiles of pyrimidine compounds with high accuracy, guiding the selection of the most promising candidates for synthesis. nih.govtechnologynetworks.com

Hit Identification: AI has proven effective in screening ultra-large virtual libraries to find novel hits. For instance, an AI-powered screening approach successfully identified a pyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of TLR4 homodimerization. nih.gov More recently, deep learning models have been used to discover new classes of antibiotics by identifying novel chemical structures with antibacterial properties. mit.eduichibanelectronic.com

| AI/ML Application | Function | Impact on Pyrimidine Research |

|---|---|---|

| Generative Models | Designs novel molecules with desired properties. | Creates innovative pyrimidine scaffolds optimized for specific targets. technologynetworks.com |

| Predictive Analytics | Forecasts activity, solubility, toxicity, etc. | Reduces failure rates by prioritizing candidates with better drug-like properties. nih.gov |

| High-Throughput Virtual Screening | Screens massive virtual libraries to find active compounds. | Accelerates the discovery of novel hits and lead compounds. nih.govmit.edu |

| Retrosynthetic Analysis | Proposes viable synthetic routes for complex molecules. | Aids chemists in planning the synthesis of novel, AI-designed pyrimidines. |

Q & A

Basic: What are the optimal synthetic routes for 2-(butan-2-yloxy)pyrimidin-5-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions. For example, the butan-2-yloxy group can be introduced via a reaction between 5-aminopyrimidin-2-ol and 2-bromobutane using sodium hydride as a base in anhydrous dimethylformamide (DMF) at 60–80°C . Purification is achieved using silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 0–30% ethyl acetate) . Yield optimization requires strict control of moisture and reaction time. Intermediate characterization by LCMS (e.g., m/z 254 [M+H]⁺) ensures stepwise fidelity .

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Methodological Answer:

- LCMS/HPLC : Monitor purity using reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with retention time consistency .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrimidine C5-amine at δ ~6.8 ppm; butan-2-yloxy methyl groups at δ ~1.2–1.5 ppm) .

- X-ray crystallography : For absolute configuration, use SHELX programs (SHELXL for refinement). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., halogens, trifluoromethyl) at the pyrimidine C4 or C6 positions. Assess impact on enzyme inhibition (e.g., COX-2) via enzymatic assays .

- Biological Screening : Use high-throughput assays (e.g., fluorescence polarization for kinase inhibition) and compare IC₅₀ values against parent compound.

- Statistical Modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Advanced: How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

- Assay Replication : Perform triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C) .

- Compound Stability : Verify stability in assay buffers via LCMS; decomposition products may confound results .

- Orthogonal Assays : Confirm activity using alternate methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-experimental variability .

Advanced: What crystallographic strategies are recommended for resolving the 3D structure of this compound complexes?

Methodological Answer:

- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm). Collect 1800 frames with 0.1° oscillation .

- Refinement : Employ SHELXL with anisotropic displacement parameters for non-H atoms. Use the TWIN command if twinning is detected (e.g., twin law -h, -k, -l) .

- Validation : Check R-factors (R₁ < 0.05 for I > 2σ(I)) and electron density maps (e.g., omit maps for ambiguous regions) .

Basic: How can researchers assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). Use ATP concentration at Km (e.g., 10 µM ATP for PKC isoforms) .

- Binding Mode Analysis : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 3NY3 for A2A receptor). Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .

Advanced: What in vivo models are suitable for evaluating the neuroprotective or anticancer efficacy of this compound?

Methodological Answer:

- Parkinson’s Disease Models : Test in 6-hydroxydopamine (6-OHDA)-lesioned rats. Measure L-Dopa-induced rotations post-administration (oral doses: 0.1–1 mg/kg) .

- Cancer Xenografts : Use nude mice with HT-29 colon carcinoma. Monitor tumor volume and apoptosis markers (e.g., cleaved caspase-3) via immunohistochemistry .

- Pharmacokinetics : Determine plasma half-life (LCMS/MS) and blood-brain barrier penetration (logBB > 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.